4-[(1-Carboxyethyl)amino]butanoic acid
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Overview
Description
4-[(1-Carboxyethyl)amino]butanoic acid is an organic compound with the molecular formula C7H13NO4 It is a derivative of butanoic acid, featuring an amino group substituted with a carboxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Carboxyethyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with amino acids or their derivatives. One common method is the condensation reaction between butanoic acid and an amino acid such as alanine under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Carboxyethyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
4-[(1-Carboxyethyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1-Carboxyethyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-Carboxyethyl)amino]-4-oxobutanoic acid
- 2-(3-Carboxypropanoylamino)propanoic acid
- 3-[(1-Carboxyethyl)carbamoyl]propanoic acid
Uniqueness
4-[(1-Carboxyethyl)amino]butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with molecular targets, making it valuable for specific research and industrial applications.
Properties
CAS No. |
90159-84-5 |
---|---|
Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-(1-carboxyethylamino)butanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-5(7(11)12)8-4-2-3-6(9)10/h5,8H,2-4H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
RSMPLTSIIKUEOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NCCCC(=O)O |
Origin of Product |
United States |
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